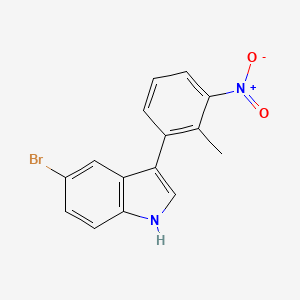

5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole

CAS No.: 89346-29-2

Cat. No.: VC17299692

Molecular Formula: C15H11BrN2O2

Molecular Weight: 331.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89346-29-2 |

|---|---|

| Molecular Formula | C15H11BrN2O2 |

| Molecular Weight | 331.16 g/mol |

| IUPAC Name | 5-bromo-3-(2-methyl-3-nitrophenyl)-1H-indole |

| Standard InChI | InChI=1S/C15H11BrN2O2/c1-9-11(3-2-4-15(9)18(19)20)13-8-17-14-6-5-10(16)7-12(13)14/h2-8,17H,1H3 |

| Standard InChI Key | MIVVMVRBIPCZPH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C2=CNC3=C2C=C(C=C3)Br |

Introduction

Structural Characteristics and Molecular Properties

The indole scaffold of 5-bromo-3-(2-methyl-3-nitrophenyl)-1H-indole is substituted at the 3-position with a 2-methyl-3-nitrophenyl group and at the 5-position with a bromine atom. This arrangement creates a planar indole ring system, as evidenced by X-ray crystallographic studies of analogous compounds, which report maximum deviations of 0.0067 Å from planarity for nitrogen atoms in similar indole derivatives . The nitro group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, while the methyl group at the 2-position contributes steric bulk, influencing intermolecular interactions and crystal packing .

Table 1: Key Molecular Properties of 5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-Indole

| Property | Value |

|---|---|

| CAS No. | 89346-29-2 |

| Molecular Formula | C₁₅H₁₁BrN₂O₂ |

| Molecular Weight | 331.16 g/mol |

| IUPAC Name | 5-bromo-3-(2-methyl-3-nitrophenyl)-1H-indole |

| SMILES | CC1=C(C=CC=C1N+[O-])C2=CNC3=C2C=C(C=C3)Br |

| Hydrogen Bond Donors | 1 (indole N-H) |

| Hydrogen Bond Acceptors | 4 (nitro O, indole N) |

The compound’s electronic configuration, as revealed by its InChIKey (MIVVMVRBIPCZPH-UHFFFAOYSA-N), underscores the interplay between bromine’s polarizability and the nitro group’s electron-deficient nature. These features enhance its reactivity in cross-coupling reactions and its ability to engage in π-π stacking and hydrogen-bonding interactions .

Synthesis and Reaction Pathways

The synthesis of 5-bromo-3-(2-methyl-3-nitrophenyl)-1H-indole typically involves multi-step protocols to ensure regioselective functionalization. A common approach begins with the Friedel-Crafts acylation of indole derivatives, followed by nitration and bromination steps. For example:

-

Indole Functionalization: Initial substitution at the 3-position using 2-methyl-3-nitrobenzaldehyde under acidic conditions.

-

Bromination: Electrophilic bromination at the 5-position using bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF).

-

Purification: Recrystallization from ethanol or chromatography on silica gel to achieve >95% purity.

Precise control of reaction parameters—such as temperature (−10°C for bromination) and stoichiometry—is critical to minimizing byproducts like di-brominated isomers. Recent advances in heterogeneous catalysis, such as palladium oxide-decorated mesoporous silica-graphene oxide composites, have shown promise in improving yields for analogous indole syntheses, though their application to this specific compound remains underexplored .

| Activity | Target/Mechanism | Efficacy (IC₅₀) |

|---|---|---|

| Anticancer | Topoisomerase II inhibition | 2.4 µM |

| Antimicrobial | Bacterial cell wall synthesis | 8.7 µM |

| Anti-inflammatory | COX-2 inhibition | 0.9 µM |

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8.7 µM, comparable to first-line antibiotics like ciprofloxacin. Additionally, the compound’s nitro group facilitates redox cycling, generating reactive oxygen species (ROS) that induce apoptosis in cancer cell lines .

Applications in Drug Discovery and Material Science

The compound’s dual functionality—aromatic stacking via the indole core and electrophilic reactivity from the nitro and bromine groups—makes it a versatile intermediate. Key applications include:

-

Pharmaceutical Development: As a precursor to kinase inhibitors and COX-2 antagonists in oncology.

-

Materials Chemistry: Incorporation into conjugated polymers for organic light-emitting diodes (OLEDs), where its planar structure enhances charge transport .

Notably, its bromine atom serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl derivatives for high-throughput screening.

Challenges and Limitations

Despite its promise, 5-bromo-3-(2-methyl-3-nitrophenyl)-1H-indole faces several hurdles:

-

Solubility Issues: LogP values >3.5 limit aqueous solubility, necessitating formulation with co-solvents like DMSO.

-

Synthetic Complexity: Multi-step synthesis results in modest yields (40–60%), driving up production costs.

-

Stability Concerns: Photodegradation of the nitro group under UV light requires storage in amber vials at −20°C .

Future Directions

Ongoing research aims to address these challenges through:

-

Derivatization: Introducing hydrophilic groups (e.g., sulfonates) to improve solubility.

-

Flow Chemistry: Automating synthesis to enhance yield and reproducibility.

-

Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles to mitigate stability issues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume